molecular formula C13H13N3O2 B1519176 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione CAS No. 635698-34-9

6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B1519176
M. Wt: 243.26 g/mol
InChI Key: HHPFBTNJYIYLKC-UHFFFAOYSA-N
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Description

“6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione” is a chemical compound . It is an intermediate in the synthesis of Moxifloxacin related compounds .

Scientific Research Applications

  • Antileishmanial Agents

    • Field: Medicinal Chemistry
    • Application: A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
    • Method: These compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
    • Results: Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
  • Anti-inflammatory Agents

    • Field: Medicinal Chemistry
    • Application: Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Method: Numerous methods for the synthesis of pyrimidines are described .
    • Results: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Antiviral Agents

    • Field: Medicinal Chemistry
    • Application: Certain compounds have exhibited substantial antiviral activity .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes obtained were not quantitatively detailed in the source .
  • Cancer Treatment

    • Field: Medicinal Chemistry
    • Application: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
    • Method: A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
    • Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
  • Antioxidants

    • Field: Medicinal Chemistry
    • Application: Pyrimidines are known to display a range of pharmacological effects including antioxidants .
    • Method: Numerous methods for the synthesis of pyrimidines are described .
    • Results: The outcomes obtained were not quantitatively detailed in the source .
  • Antibacterial Agents

    • Field: Medicinal Chemistry
    • Application: Pyrimidines are known to display a range of pharmacological effects including antibacterial .
    • Method: Numerous methods for the synthesis of pyrimidines are described .
    • Results: The outcomes obtained were not quantitatively detailed in the source .
  • Fibroblast Growth Factor Receptor Inhibitors

    • Field: Medicinal Chemistry
    • Application: Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
    • Method: A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .
    • Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
  • Antibacterial Agents

    • Field: Medicinal Chemistry
    • Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial .
    • Method: Numerous methods for the synthesis of pyrimidines are described .
    • Results: The outcomes obtained were not quantitatively detailed in the source .
  • Antifungal Agents

    • Field: Medicinal Chemistry
    • Application: The derivatives of 1, 3-diazole show different biological activities such as antifungal .
    • Method: Numerous methods for the synthesis of pyrimidines are described .
    • Results: The outcomes obtained were not quantitatively detailed in the source .

properties

IUPAC Name

6-benzyl-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12-10-7-16(6-9-4-2-1-3-5-9)8-11(10)14-13(18)15-12/h1-5H,6-8H2,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPFBTNJYIYLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653347
Record name 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione

CAS RN

635698-34-9
Record name 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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